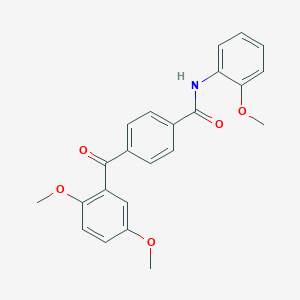
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide has been shown to stimulate the production of cytokines, which are molecules that play a key role in the immune response. It has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to starve the tumor and prevent its growth.
Biochemical and Physiological Effects:
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to starve the tumor and prevent its growth. 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide has been shown to have a relatively short half-life in the body, which can limit its effectiveness.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide is that it has been shown to have anti-tumor activity in preclinical models, which suggests that it may be effective in humans. However, there are also limitations to using 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide in lab experiments. For example, it has a relatively short half-life in the body, which can limit its effectiveness. It is also difficult to administer 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide in a way that ensures it reaches the tumor site.
Future Directions
There are several future directions for 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide research. One area of focus is on improving the delivery of 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide to the tumor site. This could involve the use of nanoparticles or other delivery systems to ensure that 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide reaches the tumor site. Another area of focus is on identifying biomarkers that can predict which patients are most likely to benefit from 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide treatment. Finally, there is ongoing research into the use of 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide in combination with other cancer treatments, such as chemotherapy or immunotherapy, to improve its effectiveness.
Synthesis Methods
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methoxyaniline. The final step involves the reaction of the resulting amide with 2,5-dimethoxybenzoyl chloride to yield 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide. The synthesis of 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide has been optimized over the years to improve yields and purity.
Scientific Research Applications
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in preclinical models, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide is thought to work by activating the immune system to attack cancer cells.
properties
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-27-17-12-13-20(28-2)18(14-17)22(25)15-8-10-16(11-9-15)23(26)24-19-6-4-5-7-21(19)29-3/h4-14H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPKWGFMBRLQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5306080 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

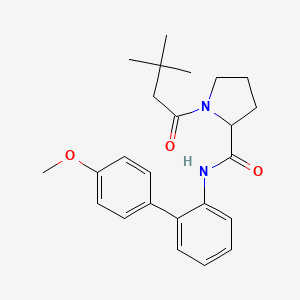
![N,N-dimethyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-sulfonamide](/img/structure/B6124153.png)
![5-{[(2-fluorobenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6124161.png)
![3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6124164.png)
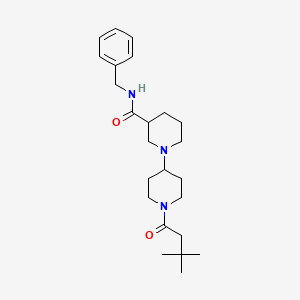
![7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6124190.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6124200.png)
![2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6124208.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6124222.png)
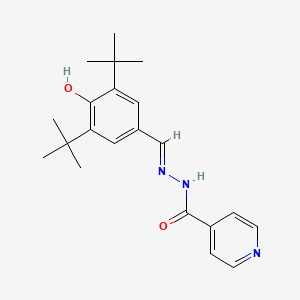
![1-isobutyl-6-[(3-methoxybenzyl)oxy]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,4-diazepan-2-one](/img/structure/B6124238.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6124245.png)
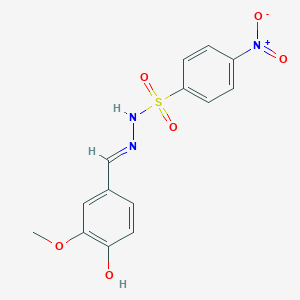
![3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6124261.png)